molecular formula C13H20N2O B13952013 3-Amino-3-(1-benzylazetidin-3-yl)propan-1-ol

3-Amino-3-(1-benzylazetidin-3-yl)propan-1-ol

Cat. No.: B13952013
M. Wt: 220.31 g/mol
InChI Key: XQEDXOQECLOYJX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1-benzylazetidin-3-yl)propan-1-ol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.

    Attachment of the Propanol Backbone: The propanol backbone is introduced through nucleophilic substitution reactions, where the azetidine ring is reacted with a suitable propanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1-benzylazetidin-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-3-(1-benzylazetidin-3-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(1-benzylazetidin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropan-1-ol: A simpler analog with a similar propanolamine structure but lacking the benzyl and azetidine groups.

    2-Amino-3-(1H-indol-3-yl)propan-1-ol: Another compound with a similar backbone but featuring an indole group instead of the benzylazetidine moiety.

Uniqueness

3-Amino-3-(1-benzylazetidin-3-yl)propan-1-ol is unique due to its combination of a benzyl group, an azetidine ring, and a propanolamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-amino-3-(1-benzylazetidin-3-yl)propan-1-ol

InChI

InChI=1S/C13H20N2O/c14-13(6-7-16)12-9-15(10-12)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2

InChI Key

XQEDXOQECLOYJX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)C(CCO)N

Origin of Product

United States

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